(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is a crucial component of indinavir, a potent human immunodeficiency virus (HIV) protease inhibitor. Indinavir works by binding to the HIV protease enzyme, preventing it from cleaving viral proteins essential for viral replication. This effectively inhibits HIV replication and slows disease progression in individuals infected with HIV.
Due to its chirality, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol serves as a valuable chiral ligand in asymmetric synthesis. Chiral ligands are molecules that can influence the stereochemistry of a reaction, favoring the formation of one enantiomer over another []. This property makes (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol useful in the synthesis of various optically active compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
This compound is a key component of indinavir, a potent human immunodeficiency virus (HIV) protease inhibitor (1: ). Indinavir works by binding to the HIV protease enzyme, preventing it from cleaving viral proteins essential for viral replication [1].
The (1S,2R) stereoisomer is the active form of the molecule, and its development marked a significant advancement in HIV treatment [1].
Beyond its role in indinavir, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol is also valued as a chiral ligand in asymmetric synthesis, allowing for the creation of enantiopure molecules (6).
The molecule possesses a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered cyclopentane ring, forming the indane core. A hydroxyl group (OH) is attached at the second carbon (C2) of the indane ring, and an amino group (NH2) is positioned at the first carbon (C1) with the (S) configuration. The presence of the hydroxyl group on the same side of the molecule as the amino group defines the "cis" configuration (1, 2: , ).
This specific configuration is crucial for the molecule's biological activity and its ability to act as a chiral ligand in asymmetric synthesis [1, 6].
The synthesis of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol can be achieved through various methods. One common approach involves the asymmetric reduction of a suitable indanone precursor using a chiral catalyst (7).
The specific reaction scheme will depend on the chosen starting material and catalyst system.
Corrosive;Irritant